Cas no 923799-04-6 (4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid)

4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 4-methoxy-3-(4-thiazolylmethoxy)-
- 4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid
-
- MDL: MFCD08445105
- Inchi: 1S/C12H11NO4S/c1-16-10-3-2-8(12(14)15)4-11(10)17-5-9-6-18-7-13-9/h2-4,6-7H,5H2,1H3,(H,14,15)
- InChI Key: UYQRWVFXAHTXBQ-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=CC=C(OC)C(OCC2=CSC=N2)=C1
4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-86966-0.05g |
4-methoxy-3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
923799-04-6 | 0.05g |
$407.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416022-100mg |
4-Methoxy-3-(thiazol-4-ylmethoxy)benzoic acid |
923799-04-6 | 95% | 100mg |
¥17280.00 | 2024-04-25 | |
Enamine | EN300-86966-1.0g |
4-methoxy-3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
923799-04-6 | 1.0g |
$727.0 | 2023-02-11 | ||
Enamine | EN300-86966-0.1g |
4-methoxy-3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
923799-04-6 | 0.1g |
$427.0 | 2023-09-02 | ||
Enamine | EN300-86966-0.5g |
4-methoxy-3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
923799-04-6 | 0.5g |
$465.0 | 2023-09-02 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416022-1g |
4-Methoxy-3-(thiazol-4-ylmethoxy)benzoic acid |
923799-04-6 | 95% | 1g |
¥19623.00 | 2024-04-25 | |
Enamine | EN300-86966-10.0g |
4-methoxy-3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
923799-04-6 | 10.0g |
$3130.0 | 2023-02-11 | ||
Enamine | EN300-86966-5g |
4-methoxy-3-[(1,3-thiazol-4-yl)methoxy]benzoic acid |
923799-04-6 | 5g |
$1406.0 | 2023-09-02 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01104453-1g |
4-Methoxy-3-(1,3-thiazol-4-ylmethoxy)benzoic acid |
923799-04-6 | 95% | 1g |
¥3031.0 | 2024-04-17 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416022-250mg |
4-Methoxy-3-(thiazol-4-ylmethoxy)benzoic acid |
923799-04-6 | 95% | 250mg |
¥18090.00 | 2024-04-25 |
4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid Related Literature
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
Additional information on 4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid
Introduction to 4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid (CAS No. 923799-04-6)
4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 923799-04-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of benzoic acid derivatives, characterized by its methoxy and thiazole substituents, which contribute to its unique chemical properties and potential biological activities. The structural configuration of this molecule positions it as a promising candidate for further investigation in drug discovery and therapeutic development.
The molecular structure of 4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid consists of a benzoic acid core substituted with two methoxy groups and a 1,3-thiazole ring at the 3-position. This arrangement introduces multiple functional sites that can be exploited for chemical modifications, enabling the synthesis of analogs with tailored pharmacological profiles. The presence of the thiazole moiety, in particular, is noteworthy as thiazole derivatives are well-documented for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from benzoic acid and its derivatives. The combination of electronic and steric effects arising from the methoxy and thiazole groups in 4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid suggests potential interactions with biological targets such as enzymes and receptors. This has prompted investigations into its possible applications in modulating metabolic pathways and inhibiting disease-causing mechanisms.
One of the most compelling aspects of this compound is its potential role in addressing unmet medical needs. Current research indicates that derivatives of benzoic acid with heterocyclic substituents like thiazole have shown promise in preclinical studies as inhibitors of key enzymes involved in inflammation and cancer progression. For instance, studies have demonstrated that certain thiazole-based benzoic acids exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in the production of prostaglandins that mediate pain and inflammation.
The synthetic accessibility of 4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid also contributes to its attractiveness for medicinal chemists. The availability of efficient synthetic routes allows for rapid exploration of structural variations, facilitating high-throughput screening programs aimed at identifying lead compounds for further optimization. Advances in synthetic methodologies have enabled the introduction of additional functional groups or modifications without compromising yield or purity, thereby streamlining the drug discovery process.
Furthermore, computational chemistry has played a crucial role in understanding the molecular interactions of 4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid with biological targets. Molecular docking studies have been employed to predict binding affinities and identify potential binding pockets on proteins relevant to disease pathways. These computational approaches complement experimental efforts by providing insights into the structural requirements for effective binding and activity. Such integrative strategies have accelerated the identification of promising candidates for further development.
The pharmacokinetic profile of 4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid is another critical consideration in its evaluation as a drug candidate. Preliminary data suggest that this compound exhibits reasonable solubility and stability under physiological conditions, which are essential attributes for oral bioavailability. Additionally, metabolic studies have indicated that it undergoes biotransformation pathways that could be harnessed to enhance its pharmacological effects or minimize potential side effects.
In conclusion,4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid (CAS No. 923799-04-6) represents a fascinating subject of study in medicinal chemistry due to its structural complexity and potential biological relevance. The synergistic effects of its methoxy and thiazole substituents offer a rich foundation for developing novel therapeutic agents with applications across multiple disease areas. As research continues to uncover new insights into its pharmacological properties, this compound is poised to contribute significantly to advancements in drug discovery and treatment strategies.
923799-04-6 (4-methoxy-3-(1,3-thiazol-4-yl)methoxybenzoic acid) Related Products
- 2248386-02-7(5-Formyl-4-methoxycarbonylfuran-2-carboxylic acid)
- 1807236-66-3(Methyl 2-cyano-3-methoxy-5-(trifluoromethyl)benzoate)
- 338417-18-8(2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]-1-(4-chlorophenyl)ethan-1-one)
- 1875214-87-1(4-(4-bromo-1-methyl-1H-1,2,3-triazol-5-yl)pyrrolidine-3-carboxylic acid)
- 1369464-82-3(4-(3-bromo-4-methylphenyl)but-3-en-2-one)
- 1528035-50-8(2-{(benzyloxy)carbonylamino}-4-oxohexanoic acid)
- 1891835-93-0(4-chloro-2-methoxy-6-(morpholin-2-yl)phenol)
- 1807437-75-7(Ethyl 4-(2-carboxyvinyl)-2-(2-chloropropanoyl)benzoate)
- 895803-54-0(N'-(4-chlorophenyl)-N-{2-2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-ylethyl}ethanediamide)
- 1214357-13-7(2-Methoxy-3-nitro-5-(pyridin-3-yl)pyridine)
